tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate
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Overview
Description
tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate: is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with bicyclic structures.
Biology: This compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure of the compound allows it to fit into unique binding pockets, making it a valuable tool in the study of enzyme-substrate interactions .
Comparison with Similar Compounds
tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{5-oxobicyclo[2.2.2]octan-2-yl}carbamate: This compound has a similar structure but lacks the methyl group at the 2-position, which can affect its reactivity and binding properties.
tert-butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate: This compound contains an oxabicyclic structure, which introduces an oxygen atom into the ring system, altering its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research applications.
Properties
CAS No. |
2639418-07-6 |
---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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